5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Overview
Description
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a chemical compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride typically involves the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group at the 3-position of the pyrazolo[1,5-a]pyrimidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle chlorosulfonic acid and other hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions:
Major Products Formed
Scientific Research Applications
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The rigid and planar structure of pyrazolo[1,5-a]pyrimidines makes them suitable for use in organic electronics and photophysical applications.
Mechanism of Action
The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This reactivity can be exploited to design inhibitors that target specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethylpyrazolo[1,5-a]pyrimidine: This compound lacks the sulfonyl chloride group but shares the same pyrazolo[1,5-a]pyrimidine core.
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde: This compound has an aldehyde group at the 3-position instead of a sulfonyl chloride group.
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine: This compound has an amine group at the 2-position.
Uniqueness
The uniqueness of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride lies in its sulfonyl chloride group, which imparts distinct reactivity and potential for derivatization.
Properties
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2S/c1-5-3-6(2)12-8(11-5)7(4-10-12)15(9,13)14/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWYUZLESQFFTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)S(=O)(=O)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301196821 | |
Record name | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301196821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61552-52-1 | |
Record name | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61552-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301196821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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